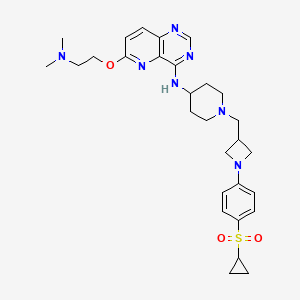
2-Ethyloxetane-2-carboxylic acid;lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyloxetane-2-carboxylic acid;lithium salt: is a chemical compound with the molecular formula C₆H₁₀O₃Li It is a lithium salt derivative of 2-ethyloxetane-2-carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloxetane-2-carboxylic acid;lithium salt typically involves the reaction of 2-ethyloxetane-2-carboxylic acid with a lithium-containing reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve multiple steps, including purification and quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyloxetane-2-carboxylic acid;lithium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-ethyloxetane-2-carboxylic acid;lithium salt is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.
Biology: The compound’s potential biological applications include its use as a building block for designing biologically active molecules. Researchers are exploring its role in developing new pharmaceuticals and bioactive compounds.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. Its lithium component may contribute to its efficacy in treating certain medical conditions.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other industrial processes.
Wirkmechanismus
The mechanism of action of 2-ethyloxetane-2-carboxylic acid;lithium salt involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, potentially affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyloxetane-2-carboxylic acid;lithium salt
- 2-Propylxetane-2-carboxylic acid;lithium salt
- 2-Butyloxetane-2-carboxylic acid;lithium salt
Comparison: Compared to similar compounds, 2-ethyloxetane-2-carboxylic acid;lithium salt is unique due to its specific ethyl group substitution This structural difference can influence its reactivity, solubility, and overall chemical behavior
Eigenschaften
Molekularformel |
C6H10LiO3 |
|---|---|
Molekulargewicht |
137.1 g/mol |
InChI |
InChI=1S/C6H10O3.Li/c1-2-6(5(7)8)3-4-9-6;/h2-4H2,1H3,(H,7,8); |
InChI-Schlüssel |
XGKKAGNQYLUDHP-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].CCC1(CCO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



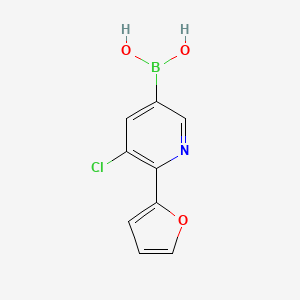
![7-Bromo-1-(3-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086098.png)
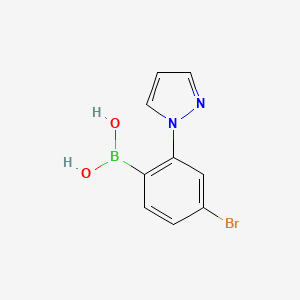
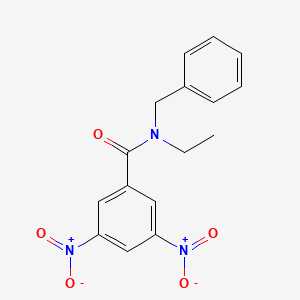
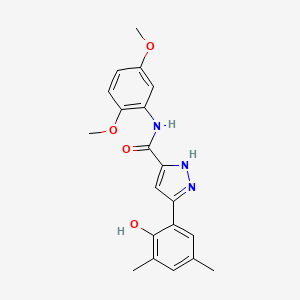
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy}-2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B14086130.png)
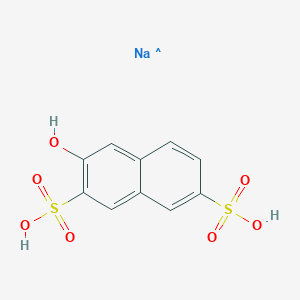
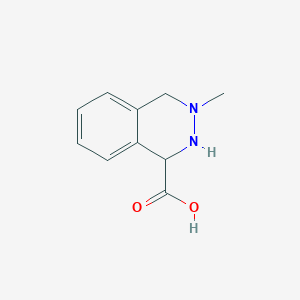
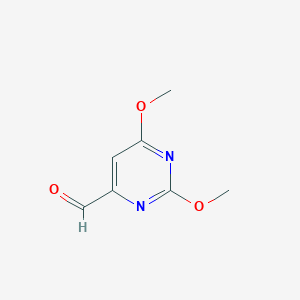
![methyl (8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B14086157.png)
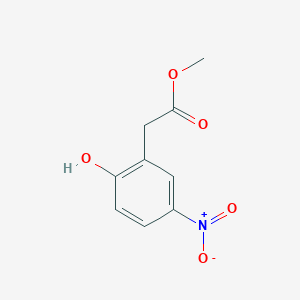
![[[5-[2,4-Dioxo-5-[3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B14086170.png)
